Home > Products > Screening Compounds P29506 > 2-(tert-Butyl)-4-chloro-6-iodoquinazoline
2-(tert-Butyl)-4-chloro-6-iodoquinazoline -

2-(tert-Butyl)-4-chloro-6-iodoquinazoline

Catalog Number: EVT-13259593
CAS Number:
Molecular Formula: C12H12ClIN2
Molecular Weight: 346.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(tert-Butyl)-4-chloro-6-iodoquinazoline is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, a chlorine atom, and an iodine atom, contributing to its unique chemical properties. Quinazolines are often studied for their potential as therapeutic agents, particularly in cancer treatment and other diseases.

Source

The compound can be synthesized through various methods documented in scientific literature. Its synthesis and properties have been explored in studies focusing on quinazoline derivatives, highlighting their significance in drug discovery and development processes .

Classification

2-(tert-Butyl)-4-chloro-6-iodoquinazoline belongs to the class of heterocyclic compounds known as quinazolines. These compounds are characterized by a fused bicyclic structure containing two nitrogen atoms within the rings. The presence of substituents such as chlorine and iodine enhances the reactivity and biological activity of this specific compound.

Synthesis Analysis

Methods

The synthesis of 2-(tert-butyl)-4-chloro-6-iodoquinazoline typically involves several key steps:

  1. Formation of Quinazoline Skeleton: The initial step often includes the cyclization of anthranilic acid derivatives or related compounds under acidic or basic conditions.
  2. Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions, while the chlorine and iodine substituents are often incorporated through halogenation reactions.

Technical Details

For instance, one synthetic route involves treating 2-aminobenzoic acid with tert-butyl chloride in the presence of a base to form the tert-butyl derivative, followed by chlorination using reagents like phosphorus pentachloride or thionyl chloride to introduce the chlorine atom. Iodination can be achieved through electrophilic substitution using iodine monochloride .

Molecular Structure Analysis

Structure

The molecular structure of 2-(tert-butyl)-4-chloro-6-iodoquinazoline can be represented as follows:

  • Molecular Formula: C12H12ClIN2
  • Molecular Weight: 308.48 g/mol
  • IUPAC Name: 2-(tert-butyl)-4-chloro-6-iodoquinazoline
  • Canonical SMILES: C1=C(C(=CC(=C1I)Cl)N=CN=C2)C(C)(C)N=C2

Data

The compound features a fused bicyclic system with distinct functional groups that influence its chemical behavior and interactions with biological targets.

Chemical Reactions Analysis

Reactions

2-(tert-butyl)-4-chloro-6-iodoquinazoline can participate in various chemical reactions, including:

  1. Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under nucleophilic conditions.
  2. Cross-Coupling Reactions: Utilizing palladium-catalyzed methods like Sonogashira or Suzuki reactions allows for further functionalization at the quinazoline ring .

Technical Details

For example, substitution reactions may involve nucleophiles such as amines or thiols reacting with the halogenated positions on the quinazoline ring, leading to diverse derivatives that may exhibit enhanced biological activity.

Mechanism of Action

The mechanism of action for 2-(tert-butyl)-4-chloro-6-iodoquinazoline is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors within cells. These interactions can lead to inhibition or modulation of biological pathways relevant to disease processes, particularly in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range indicative of crystalline materials.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane; limited solubility in water.
  • Stability: Stability may vary based on environmental conditions (light, temperature) due to the presence of reactive halogen substituents.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

Applications

Scientific Uses

2-(tert-butyl)-4-chloro-6-iodoquinazoline has several notable applications:

  1. Medicinal Chemistry: Investigated for potential anticancer properties due to its ability to inhibit specific kinases involved in tumor growth.
  2. Biological Research: Used as a tool compound to study cellular signaling pathways and mechanisms associated with various diseases.
  3. Chemical Synthesis: Serves as a precursor for synthesizing more complex quinazoline derivatives that may have therapeutic applications .
Introduction to Halogenated Quinazoline Derivatives in Modern Synthetic Chemistry

Halogenated quinazoline derivatives represent a critically important class of heterocyclic compounds in contemporary organic and medicinal chemistry, serving as versatile scaffolds for the construction of complex molecular architectures. Among these, 2-(tert-Butyl)-4-chloro-6-iodoquinazoline (CAS# 950576-97-3; Molecular Formula: C₁₂H₁₂ClIN₂; Molecular Weight: 346.59 g/mol) exemplifies strategic molecular design, incorporating halogen atoms at the C4 and C6 positions alongside a sterically demanding tert-butyl group at C2 [1] [8]. This configuration synergistically combines electronic polarization and steric guidance, enabling precise regioselective transformations essential for drug discovery pipelines. The tert-butyl moiety enhances lipophilicity and metabolic stability, while the halogen atoms (Cl, I) provide orthogonal reactivity platforms for transition metal-catalyzed cross-couplings and nucleophilic substitutions, establishing this molecule as a privileged intermediate for generating structurally diverse pharmacophores [1] [5].

Role of 2-(tert-Butyl)-4-chloro-6-iodoquinazoline in Heterocyclic Scaffold Diversification

The C4 chlorine and C6 iodine substituents in 2-(tert-Butyl)-4-chloro-6-iodoquinazoline exhibit differential reactivity that facilitates sequential, site-selective derivatization—a cornerstone for scaffold diversification in medicinal chemistry. The C4 chlorine is highly electrophilic due to adjacent nitrogen atoms in the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions. In contrast, the C6 iodine participates efficiently in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira) due to superior oxidative addition kinetics compared to chlorine [3] [7]. This dual functionality enables orthogonal modification routes:

  • SNAr at C4: Reaction with primary/secondary amines yields 4-aminoquinazoline derivatives, pivotal kinase inhibitor precursors.
  • Pd-Catalyzed Coupling at C6: Iodine-selective coupling with boronic acids or terminal alkynes introduces aryl, heteroaryl, or alkyne groups to modulate steric and electronic properties [1] [9].

Table 1: Diversification Pathways Enabled by 2-(tert-Butyl)-4-chloro-6-iodoquinazoline

Reaction SiteReagent ClassProduct ScaffoldApplication Relevance
C4 (Cl)Aliphatic Amines4-(Alkylamino)quinazolinesEGFR Inhibitor analogs
C4 (Cl)Aryl Amines4-(Anilino)quinazolinesAnticancer lead compounds
C6 (I)Arylboronic Acids6-ArylquinazolinesBCRP inhibitors
C6 (I)Terminal Alkynes6-AlkynylquinazolinesPROTAC conjugates

The tert-butyl group at C2 further influences reactivity by sterically shielding the C2 position, directing functionalization exclusively to C4 and C6. This contrasts with unsubstituted or methyl-substituted quinazolines, which may undergo uncontrolled polysubstitution [5] [8].

Strategic Importance of Halogen Substituents (Cl, I) in Cross-Coupling Reactions

The halogen atoms in 2-(tert-Butyl)-4-chloro-6-iodoquinazoline are not merely inert placeholders but serve as chemoselective handles for metal-mediated transformations. Their divergent reactivity arises from intrinsic electronic and bond strength differences:

  • Iodine (C6): Low bond dissociation energy (≈52 kcal/mol) and large atomic radius facilitate oxidative addition to Pd(0) complexes at room temperature. This enables sequential coupling before addressing the C4 chlorine [1] [8].
  • Chlorine (C4): Higher bond strength (≈81 kcal/mol) renders it inert under typical Pd-catalysis conditions but highly reactive in SNAr due to electron withdrawal by the quinazoline ring (Hammett σₚ ≈ 1.27) [3] [7].

Table 2: Comparative Halogen Reactivity in Quinazoline Cross-Coupling

HalogenBond Energy (kcal/mol)Relative Rate in Pd(0) OAPreferred Reactions
I (C6)5210⁴–10⁵Suzuki, Sonogashira, Heck
Cl (C4)811 (reference)SNAr with N/O/S-nucleophiles

This chemoselectivity is exploited in tandem functionalization protocols. For example, initial Suzuki coupling at C6 installs aromatic/heteroaromatic groups to enhance π-stacking in target proteins, followed by SNAr at C4 with morpholine or piperazine to solubilize the molecule or introduce hydrogen-bond acceptors [1] [9]. The synthetic utility is evidenced by analogues like 4-Chloro-2-ethyl-6-iodoquinazoline (CAS# 351426-09-0), where ethyl substitution moderates steric effects while preserving halogen reactivity patterns [5].

Historical Context: Evolution of Quinazoline-Based Medicinal Chemistry

Quinazoline derivatives have evolved from early antihypertensive agents (e.g., prazosin) to targeted cancer therapeutics, driven by rational exploitation of halogenated intermediates. The discovery of quinazoline-based EGFR inhibitors like gefitinib and erlotinib marked a paradigm shift, demonstrating that 4-anilinoquinazolines could block tyrosine kinase activity by occupying the ATP-binding pocket [3] [10]. This spurred demand for regioselectively functionalized quinazoline building blocks—particularly dihalogenated variants like 2-(tert-Butyl)-4-chloro-6-iodoquinazoline—which enable late-stage diversification critical for structure-activity relationship (SAR) studies [7].

Key milestones include:

  • 1980s–1990s: Development of prazosin and analogues validated quinazoline as a privileged scaffold for G-protein-coupled receptor (GPCR) modulation.
  • 2003: FDA approval of gefitinib (6-iodo-4-anilinoquinazoline derivative) for NSCLC, highlighting iodine’s role in coupling reactions to introduce pharmacophores.
  • 2020s: Dacomitinib and tucatinib (both halogen-containing quinazolines) approved for EGFR/HER2-driven cancers, underscoring the scaffold’s enduring medicinal value [7] [10].

In this lineage, 2-(tert-Butyl)-4-chloro-6-iodoquinazoline embodies modern fragment-based drug design (FBDD), where its tert-butyl group mimics protein subpocket occupancy, while halogens serve as synthetic vectors for pharmacophore elaboration. This bridges classical quinazoline pharmacology with emerging therapeutic modalities, including kinase PROTACs and antibody-drug conjugates (ADCs) [4] [7].

Table 3: Key Quinazoline-Based Drugs Derived from Halogenated Intermediates

Drug (Year Approved)Target IndicationHalogenated PrecursorKey Structural Feature
Gefitinib (2003)NSCLC6-Iodo-4-chloroquinazoline4-(3-Chloroanilino) at C4
Dacomitinib (2018)NSCLC4,6-Dichloroquinazoline6-(4-Piperidinyloxy) at C6
Tucatinib (2020)HER2+ Breast Cancer2-Chloro-6-iodoquinazoline6-(3,4-Dimethylanilino) at C6

Properties

Product Name

2-(tert-Butyl)-4-chloro-6-iodoquinazoline

IUPAC Name

2-tert-butyl-4-chloro-6-iodoquinazoline

Molecular Formula

C12H12ClIN2

Molecular Weight

346.59 g/mol

InChI

InChI=1S/C12H12ClIN2/c1-12(2,3)11-15-9-5-4-7(14)6-8(9)10(13)16-11/h4-6H,1-3H3

InChI Key

KRKILLHMSNUGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)I)C(=N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.